Allethrin

Description

Historical Context and Evolution of Allethrin (B1665230) Research within Synthetic Pyrethroid Chemistry

The journey of this compound began with research aimed at simplifying the chemical structures of natural pyrethrins (B594832), which, despite their potent insecticidal properties, were limited by their instability in light and air. inchem.orgwho.int In 1949, a team of researchers at the United States Department of Agriculture (USDA), led by Milton S. Schechter and Frederick B. LaForge, successfully synthesized the first synthetic pyrethroid, which they named this compound. wikipedia.orgnih.govnih.gov This achievement was a landmark in synthetic organic chemistry and provided a more stable alternative to natural extracts. who.int

Following its discovery, this compound was first marketed in 1952 and commercialized by several companies, including Sumitomo Chemical, by 1953. inchem.orgnih.gov However, its initial adoption faced economic challenges; the synthesis of this compound was a multi-step, complex process, making it significantly more expensive to produce than other prevalent insecticides of the era, such as DDT. nih.gov Despite this, poor harvests of pyrethrum flowers in the 1950s created a market need that facilitated this compound's gradual acceptance. nih.gov

The invention of this compound laid the groundwork for decades of subsequent research and development in pyrethroid chemistry. nih.gov It served as the parent compound for extensive structural modification studies aimed at enhancing insecticidal efficacy, photostability, and selectivity. nih.govnih.gov This research trajectory led to the development of a vast array of synthetic pyrethroids. nih.gov

A significant focus of this compound research has been its complex stereochemistry. herts.ac.uk this compound is a mixture of eight stereoisomers due to three chiral centers in its molecular structure. who.intherts.ac.uk Scientific investigation revealed that not all isomers contributed equally to its insecticidal effect. who.int This understanding spurred the development of refined this compound-based products, which are enriched with the more biologically active isomers. herts.ac.uk These include:

Biothis compound : A mixture of the two most active stereoisomers, [1R, trans;1R]- and [1R, trans;1S]-, in an approximate 1:1 ratio. wikipedia.orgwho.int

Esbiothrin (B166119) : A similar mixture to Biothis compound but with a higher proportion of the most active isomer, in an approximate 1:3 ratio. wikipedia.orgwho.intherts.ac.uk

S-Biothis compound : The single most potent isomer, the [1R, trans;1S]-isomer. inchem.orgwho.int

The evolution from a racemic mixture to isomer-enriched and single-isomer products demonstrates a key progression in pyrethroid science: the pursuit of greater efficacy and precision through stereochemistry.

| Year | Milestone | Significance |

|---|---|---|

| 1949 | Synthesis of this compound | First synthetic pyrethroid created by Schechter and LaForge at the USDA. wikipedia.orgnih.gov |

| 1952-1953 | Commercialization of this compound | This compound becomes commercially available in the USA, Japan, and other markets. inchem.orgnih.gov |

| 1958 | Elucidation of Pyrethrin I Stereochemistry | The complete, correct stereochemistry of the natural lead compound was determined, five years after this compound's launch. nih.gov |

| 1960s-Present | Development of Enriched Formulations | Research into the differing activity of this compound's isomers leads to the creation of Biothis compound and Esbiothrin. who.intherts.ac.uk |

Academic Significance and Research Trajectory of this compound as a Model Compound

This compound's importance in academic research extends far beyond its historical status as the first synthetic pyrethroid. It has served as a crucial model compound for investigating the fundamental biological and chemical properties of this entire class of insecticides.

A Model for Mode of Action Studies: this compound is classified as a Type I pyrethroid, a category characterized by the absence of an α-cyano group in their structure. who.intwikipedia.org Type I pyrethroids are known to be potent neurotoxins that act on the axons of the peripheral and central nervous systems. inchem.org this compound has been extensively used in electrophysiological and biochemical studies to elucidate this mechanism. Research has demonstrated that it prolongs the opening of voltage-gated sodium channels in nerve membranes, leading to repetitive nerve firing, hyperexcitability, paralysis, and eventual death of the insect. inchem.orgnih.gov Its interactions with nicotinic acetylcholine receptor channels have also been studied. who.int

Foundation for Structure-Activity Relationship (SAR) Studies: The existence of eight stereoisomers with varying insecticidal potencies made this compound an ideal candidate for SAR research. who.int Scientists have meticulously studied how the specific spatial arrangement (cis/trans configurations on the cyclopropane (B1198618) ring and R/S configurations at the chiral centers) influences biological activity. michberk.com It was determined that the [1R, trans;1S]-isomer is the most biologically active, providing a clear roadmap for synthesizing more potent second-generation pyrethroids. inchem.orgwho.int This line of inquiry, which began with this compound, established the critical role of stereospecificity in the insecticidal action of pyrethroids, a principle that has guided the design of nearly all subsequent compounds in this class. researchgate.net

Toxicological Research Benchmark: As an early and widely used pyrethroid, this compound has been the subject of numerous toxicological studies. These investigations have explored its effects in various biological systems, from bacterial and mammalian cell lines to animal models. nih.govresearchgate.netnih.gov For instance, research has examined its potential to cause oxidative stress, DNA damage, and mitochondrial dysfunction in human cells in vitro. nih.gov These studies, while not focused on human dosage, use this compound as a representative Type I pyrethroid to understand the potential cellular-level impacts of this chemical subgroup, providing a baseline for comparative toxicology with newer pyrethroid compounds. researchgate.net

| Product Name | Description | Key Stereoisomer Composition |

|---|---|---|

| This compound (Technical) | The original racemic mixture. who.int | Contains all 8 stereoisomers in approximately equal ratios. inchem.orgwho.int |

| d-Allethrin (B1317032) | An enriched mixture focusing on the more active 1R acid isomers. inchem.org | Consists of [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, and [1R, cis;1S]-isomers. inchem.org |

| Biothis compound | A partially purified form with enhanced activity. herts.ac.uk | Consists of [1R, trans;1R]- and [1R, trans;1S]-isomers in an approx. 1:1 ratio. who.int |

| Esbiothrin | A more potent variant of Biothis compound. herts.ac.uk | Consists of [1R, trans;1R]- and [1R, trans;1S]-isomers in an approx. 1:3 ratio. who.int |

| S-Biothis compound | The single most insecticidally active isomer. who.int | Consists of only the [1R, trans;1S]-isomer. inchem.orgwho.int |

Structure

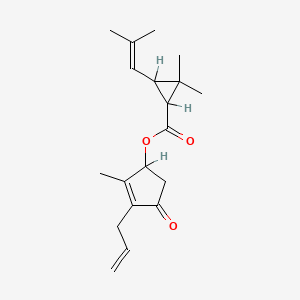

2D Structure

3D Structure

Properties

CAS No. |

34624-48-1 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |

InChI Key |

ZCVAOQKBXKSDMS-XIRDDKMYSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

boiling_point |

at 0.013kPa: 140 °C at 0.05kPa: 153 °C |

density |

Relative density (water = 1): 1.01 Relative density (water = 1): 1.00 Relative density (water = 1): 0.98 |

flash_point |

130 °C 65.6 °C o.c. ~120 °C |

melting_point |

~4 °C |

Other CAS No. |

584-79-2 28434-00-6 |

physical_description |

PALE YELLOW VISCOUS LIQUID. VISCOUS LIQUID. YELLOW VISCOUS LIQUID. |

solubility |

Solubility in water: none |

vapor_pressure |

Vapor pressure, Pa at 20 °C: Vapor pressure, Pa at 25 °C: |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modifications of Allethrin

Diverse Synthetic Pathways for Allethrin (B1665230) and its Isomers

The synthesis of this compound involves the esterification of chrysanthemic acid with allethrolone (B1665232) inchem.org. Early commercial production of this compound was achieved by Matsui at Sumitomo Chemical Co., Ltd. in 1953, based on modifications of a process developed by FMC Corporation nih.govjst.go.jp. This initial process involved multiple steps, making it more expensive compared to the synthesis of insecticides like DDT nih.govjst.go.jp.

One common synthetic route involves the reaction of chrysanthemummonocarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the cyclopentenolone in the presence of pyridine (B92270) google.com. However, this method can lead to impurities, including an isomer formed from a tertiary alcohol contaminant in the cyclopentenolone, which is difficult to separate and has low biological activity google.com. An improved method involves reacting chrysanthemummonocarboxylic anhydride (B1165640) with 2-allyl-3-methyl-2-cyclopenten-4-ol-1-one, which selectively reacts with the desired alcohol component, yielding this compound of higher purity google.com.

Research syntheses have also explored the preparation of specific this compound isomers and related compounds. For instance, the synthesis of (Z)-allethrin II, a geometrical isomer of this compound II, has been reported through the condensation of 1-methoxycarbonylethylphosphonate with tert-butyl 2,2-dimethyl-3-formylcyclopropane-1-carboxylate tandfonline.comoup.com. The synthesis of this compound metabolites, such as this compound-(E)-ol, this compound-(E)-al, and this compound-(E)-acid, has also been described, often involving oxidation of the isobutenyl side chain of the chrysanthemic acid moiety oup.comtandfonline.com.

Stereochemical Considerations in this compound Synthesis and Isomeric Composition

This compound is a molecule with multiple stereogenic centers, leading to the existence of several stereoisomers who.intinchem.orgchemistryviews.org. The chrysanthemic acid moiety has two stereocenters in the cyclopropane (B1198618) ring, allowing for cis and trans isomers and their enantiomers (1R, 1S). The allethrolone moiety has one stereocenter (at C1), allowing for R and S enantiomers who.intinchem.orgdss.go.th. Technical grade this compound is typically a racemic mixture of eight stereoisomers, present in approximately equal proportions who.intinchem.org.

The eight possible stereoisomers of this compound arise from the combinations of the stereochemistry at the C1 and C3 positions of the cyclopropane ring in chrysanthemic acid (1R/1S, cis/trans) and the stereochemistry at the C1 position of the cyclopentenone ring in allethrolone (1R/1S) who.intinchem.org. These isomers are:

[1R, trans; 1R]-

[1R, trans; 1S]-

[1R, cis; 1R]-

[1R, cis; 1S]-

[1S, trans; 1R]-

[1S, trans; 1S]-

[1S, cis; 1R]-

[1S, cis; 1S]- who.intinchem.org

Synthesis and Characterization of Enantiomers and Diastereomers (e.g., d-trans-Allethrin, S-Biothis compound)

Specific isomers of this compound have been synthesized and characterized to understand their individual properties and biological activities chemistryviews.orgdss.go.th. d-Allethrin (B1317032) is an enriched mixture containing the (1R, cis, trans)-acid ester with racemic allethrolone who.intinchem.org. Its isomeric composition is approximately 4:4:1:1 for the [1R, trans; 1R]-, [1R, trans; 1S]-, [1R, cis; 1R]-, and [1R, cis; 1S]-isomers, respectively who.intinchem.org.

Biothis compound and esbiothrin (B166119) are variants that primarily consist of the [1R, trans; 1R]- and [1R, trans; 1S]-isomers who.intinchem.org. Biothis compound has an approximate 1:1 ratio of these two isomers, while esbiothrin has a ratio of approximately 1:3 who.intinchem.org. S-Biothis compound is the single, highly active [1R, trans; 1S]-isomer who.intinchem.orgchemdad.com. The synthesis of S-Biothis compound involves the esterification of the (1R, trans)-acid with (1S)-allethrolone who.intinchem.org. Stereoselective synthesis and separation techniques, such as two-dimensional achiral/chiral liquid chromatography, are employed for the characterization and determination of the stereoisomeric composition of this compound samples researchgate.net.

Isomeric Ratios and Their Control in Research Syntheses

Controlling the isomeric ratio during this compound synthesis is crucial for producing enriched or single-isomer products with enhanced insecticidal activity chemistryviews.org. Early industrial synthesis, starting from a cis/trans mixture of chrysanthemic acids and using a non-stereoselective process, resulted in the mixture of eight stereoisomers chemistryviews.org. Research efforts have focused on optimizing synthesis to increase the content of the most potent isomers, such as the [1R, trans; 1S]-isomer (S-Biothis compound) chemistryviews.org.

Techniques like fractional crystallization of salts formed with chiral amines have been used to resolve racemic mixtures of chrysanthemic acid enantiomers researchgate.net. Stereoselective reactions and chromatographic separations are employed in research to synthesize and isolate specific this compound isomers or control the ratios of isomers in the final product tandfonline.comresearchgate.net. For instance, the synthesis of d-trans-allethrin has been reported by reacting a suitable stereochemical mixture of chrysanthemic acid chloride with (S)-allethrolone google.com.

Structural-Activity Relationship (SAR) Studies of this compound Analogues

Structural-Activity Relationship (SAR) studies on this compound and its analogues have been conducted to understand how chemical structure influences insecticidal activity nih.govjst.go.jpdss.go.th. These studies have been instrumental in the development of subsequent synthetic pyrethroids with improved properties nih.govjst.go.jp.

Chemical Modifications and Resultant Bioactivity Modulation

Modifications to both the acid and alcohol moieties of the this compound molecule have been investigated nih.govjst.go.jpdss.go.th. Early SAR studies by Matsui and Kitahara examined the effect of alkyl substituents on the cyclopropane ring of the acid component, esterified with allethrolone nih.govjst.go.jp. They found that while a 2,3-dimethyl substituted cyclopropane compound showed no insecticidal activity, a gem-dimethyl compound had approximately 10% of the activity of this compound nih.govjst.go.jp.

Modifications to the alcohol moiety, such as replacing the allyl side chain, have also been explored. The propargyl analogue of this compound (prthis compound) initially showed decreased activity compared to this compound, but careful synthesis to ensure chemical purity revealed it had more than twice the insecticidal activity nih.govjst.go.jp. The presence of a 3,4-methylenedioxyphenyl group on the cyclopropane ring in allethronyl esters of cyclopropanecarboxylic acids has been shown to result in compounds with insecticidal activity, with one such analogue being more toxic than α-dl-trans-allethrin tandfonline.com.

The stereochemical configuration is a critical factor in the bioactivity of this compound isomers inchem.orgchemistryviews.orgdss.go.th. Among the eight stereoisomers, the [1R, trans; 1S]-isomer (S-Biothis compound) is the most biologically active inchem.orgchemistryviews.org. This highlights the importance of specific stereochemical arrangements for optimal interaction with the target site in insects dss.go.th. Oxidation at the isobutenyl side chain of the chrysanthemic acid moiety has been identified as a detoxication process in insects, with the resulting metabolites showing low toxicity oup.comtandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While the provided search results mention SAR studies extensively, specific details on Quantitative Structure-Activity Relationship (QSAR) modeling for this compound derivatives are limited nih.gov. QSAR studies aim to establish mathematical relationships between chemical structure descriptors and biological activity, allowing for the prediction of the activity of new compounds. Although not explicitly detailed in the snippets, the extensive SAR data on this compound analogues and the identification of key structural features influencing activity provide a foundation upon which QSAR models could be built. Such models would likely consider parameters related to the stereochemistry, lipophilicity, electronic properties, and steric bulk of different this compound derivatives and their interactions with the insect nervous system target site.

Derivatization Strategies for Advanced Research Probes

Derivatization strategies for this compound are employed in advanced research to understand its metabolic fate, investigate structure-activity relationships (SAR), develop improved analogs, and facilitate analytical detection and separation of its various isomers and metabolites. These strategies involve targeted chemical modifications of the this compound molecule or its constituent parts.

One key area of research involves the synthesis of this compound metabolites. For instance, derivatives such as this compound-(E)-ol, this compound-(E)-al, and this compound-(E)-acid, which are metabolites found in insects, have been synthesized to study detoxification processes and the biological fate of this compound tandfonline.comoup.com. Understanding the metabolic pathways through synthesized metabolites helps researchers elucidate how organisms process and eliminate the compound researchgate.net.

Structural modifications aimed at exploring SAR and developing improved analogs also constitute a significant derivatization strategy. The replacement of the allyl group in this compound with a propargyl group, for example, led to the synthesis of Prthis compound. This modification resulted in a derivative with enhanced knockdown effects against various household pests compared to the parent this compound nih.govjst.go.jp. Research into such structural changes helps to correlate specific chemical features with biological activity, guiding the design of new compounds semanticscholar.org. The synthesis of this compound analogs has aimed at enhancing insecticidal activity jst.go.jp.

Derivatization is also a critical technique in the analytical chemistry of this compound and its related compounds, particularly for chromatographic separation and detection. Due to the presence of multiple isomers, separating them can be challenging jascoinc.com. Chemical derivatization can be used to improve the chromatographic behavior of this compound or its metabolites, facilitating their analysis. For instance, derivatization with reagents like hexafluoroisopropanol (HFIP) and N,N-diisopropylcarbodiimide (DIC) has been used in the analysis of metabolites such as chrysanthemum dicarboxylic acid ijirmps.orgresearchgate.net. These analytical derivatization methods are essential research tools for monitoring this compound and its breakdown products in various matrices researchgate.netresearchgate.net.

Further research explores the potential of this compound isomers for applications beyond traditional insecticidal use, such as in molecular switch technologies, which would involve specific modifications to control their properties, potentially through light-induced transitions researchgate.net.

The following table summarizes some of the compounds discussed in the context of this compound derivatization and related research:

| Compound Name | Description | Relevance to this compound Research Probes |

| This compound | Parent synthetic pyrethroid | Basis for structural modification and derivatization studies. |

| This compound-(E)-ol | This compound metabolite | Synthesized to study metabolic pathways and detoxification. tandfonline.comoup.com |

| This compound-(E)-al | This compound metabolite | Synthesized to study metabolic pathways and detoxification. tandfonline.comoup.com |

| This compound-(E)-acid | This compound metabolite | Synthesized to study metabolic pathways and detoxification. tandfonline.comoup.com |

| Prthis compound | This compound analog with a propargyl group replacing the allyl group | Example of structural derivatization to enhance specific properties (knockdown effect). nih.govjst.go.jp |

| This compound II | Geometric isomer of this compound derived from (Z)-pyrethric acid | Synthesized to study the impact of geometric isomerism on toxicity and activity. tandfonline.com |

| Chrysanthemic acid | Acid moiety of this compound and many other pyrethroids | Modifications of this part are key derivatization strategies for SAR studies. arkat-usa.org |

| Allethrolone | Alcohol moiety of this compound | Derivatization of this part is explored for developing new compounds and SAR studies. arkat-usa.orggoogle.com |

| Chrysanthemum dicarboxylic acid | Metabolite of pyrethroids including this compound | Analyzed using derivatization techniques to monitor exposure and metabolism. ijirmps.orgresearchgate.net |

| Tetramethrin | Related synthetic pyrethroid | Used in comparative studies of biological interactions, informing SAR. semanticscholar.org |

| Imiprothrin | Related synthetic pyrethroid | Used in SAR analysis to predict biological interactions based on structural parameters. semanticscholar.org |

Molecular and Cellular Mechanisms of Action in Model Organisms Non Human

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are the primary molecular targets of allethrin (B1665230) and other pyrethroid insecticides in insects and mammals taylorandfrancis.comepa.govsci-hub.seinchem.orgoup.comt3db.ca. These channels are crucial for the initiation and propagation of action potentials in neurons. This compound's interaction with VGSCs leads to a modification of their gating kinetics, resulting in prolonged opening of the channels t3db.calilab-ecust.cnnih.govmdpi.com.

Allosteric Modulation and Binding Site Characterization in Invertebrate Systems

This compound acts as an allosteric modulator of VGSCs, meaning it binds to a site on the channel protein distinct from the main ion pore, thereby altering the channel's function. Studies using various invertebrate preparations, including cockroach and squid giant axons, have been instrumental in characterizing this interaction annualreviews.orgwho.intthegoodscentscompany.com. While the precise binding site for this compound on invertebrate VGSCs is not fully resolved, research suggests that pyrethroids may bind to separate sites on the sodium channel oup.com. Specific amino acid residues in the sodium channel gene have been identified as being associated with pyrethroid resistance, suggesting these residues are part of or critical for the pyrethroid binding site or the channel conformation required for binding nih.gov.

Neurophysiological Effects on Neuronal Excitability in Model Organisms (e.g., giant axons of cockroach, crayfish, squid)

Early electrophysiological studies using model organisms like the cockroach, crayfish, and squid giant axons provided fundamental insights into this compound's neurophysiological effects sci-hub.selilab-ecust.cnannualreviews.orgwho.intthegoodscentscompany.comuu.nldntb.gov.ua. Low concentrations of this compound were shown to prolong the falling phase of the evoked nerve action potential and induce repetitive discharges in cockroach giant fiber preparations annualreviews.org. This repetitive firing is a hallmark of Type I pyrethroid poisoning and is correlated with restless behavior and uncoordinated movements in cockroaches inchem.org. At higher concentrations, this compound can reduce the amplitude of the action potential and eventually block nerve conduction annualreviews.org.

Studies on crayfish and squid giant axons also demonstrated that this compound causes repetitive discharges in response to a single stimulus, a result of an increase in the depolarizing after-potential lilab-ecust.cnnih.gov. The effect of this compound on nerve activity can be influenced by temperature, with repetitive discharges often observed within an optimal temperature range who.intresearchgate.net.

Effects on Sodium Channel Gating Kinetics

This compound significantly modifies the gating kinetics of sodium channels. Normally, sodium channels open (activate) and close (inactivate) rapidly in response to changes in membrane potential annualreviews.org. This compound slows down both the activation and inactivation kinetics, leading to a prolonged open state of the channel lilab-ecust.cnnih.gov. This results in a persistent sodium current during depolarization and a large, slowly decaying sodium tail current upon repolarization lilab-ecust.cnnih.gov. This prolonged influx of sodium ions disrupts the normal repolarization of the neuronal membrane, leading to hyperexcitability and repetitive firing t3db.calilab-ecust.cnmdpi.com.

The modification of sodium channel gating by Type I pyrethroids like this compound results in rapidly decaying monoexponential tail currents compared to the persistent biexponential currents caused by Type II pyrethroids nih.gov.

Here is a table summarizing some observed effects of this compound on sodium channel gating kinetics in model organisms:

| Model Organism | Observed Effect | Mechanism | Source |

| Cockroach | Prolonged falling phase of action potential, repetitive discharges | Slowing of sodium channel inactivation, increased depolarizing after-potential | annualreviews.orgwho.int |

| Crayfish | Repetitive discharges, prolonged sodium current | Slowing of sodium channel kinetics, increased depolarizing after-potential | lilab-ecust.cnnih.gov |

| Squid | Repetitive discharges, prolonged sodium current | Slowing of sodium channel kinetics, increased depolarizing after-potential | lilab-ecust.cnwho.int |

Secondary Molecular Targets and Off-Target Interactions in Invertebrates

Modulation of Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs) are another class of ion channels that can be modulated by pyrethroids, including this compound oup.comresearchgate.netens-lyon.frresearchgate.netnih.govens-lyon.frnih.gov. Studies have shown conflicting results regarding the exact effects of pyrethroids on VGCCs, with some reporting blocking and others reporting facilitation of calcium entry researchgate.netens-lyon.frnih.gov. These variations may depend on the species, tissue type, VGCC subtype, and the specific pyrethroid isomer involved ens-lyon.frnih.gov.

In adult honeybee skeletal muscle fibers, this compound has been shown to block nifedipine-sensitive voltage-dependent Ca2+ currents, which are important for muscle contraction ens-lyon.frens-lyon.fr. Studies in PC12 cells (a rat pheochromocytoma cell line often used as a neuronal model) have indicated that this compound can differentially modulate VGCC subtypes, stimulating some (ω-conotoxin GVIA-insensitive, predominantly L-type) while inhibiting others (nimodipine-insensitive, predominantly N-type) researchgate.netens-lyon.frnih.govens-lyon.frnih.gov. This compound has also been shown to shift the voltage-dependent inactivation of certain calcium channels researchgate.net.

Influence on Intracellular Calcium Release and Homeostasis

This compound's modulation of VGCCs and potential effects on other calcium-regulating mechanisms can influence intracellular calcium levels and homeostasis epa.govlilab-ecust.cnwho.intresearchgate.netnih.gov. Calcium is a crucial second messenger involved in numerous cellular processes, including neurotransmitter release, muscle contraction, and gene expression ens-lyon.frnih.govmdpi.comfrontiersin.org.

Disruption of intracellular calcium homeostasis can have significant consequences for neuronal function and survival nih.govfrontiersin.org. While some studies suggest that pyrethroid-induced increases in intracellular calcium may be secondary to VGSC activation and subsequent calcium influx ens-lyon.fr, other research indicates direct effects on calcium release from intracellular stores taylorandfrancis.commedchemexpress.comchemsrc.comresearchgate.net. For instance, this compound has been reported to induce calcium release in rat testicular carcinoma cells medchemexpress.comchemsrc.comresearchgate.net. Abnormal calcium homeostasis has been consistently linked to neurotoxicity nih.gov.

Here is a table summarizing some observed effects of this compound on calcium channels and intracellular calcium in model organisms/cells:

| Model Organism/Cell Type | Observed Effect | Mechanism | Source |

| Honeybee muscle fibers | Blocks nifedipine-sensitive voltage-dependent Ca2+ current | Inhibition of muscle VGCCs | ens-lyon.frens-lyon.fr |

| PC12 cells | Stimulates GVIA-insensitive Ca2+ current, inhibits NIM-insensitive Ca2+ current | Differential modulation of VGCC subtypes (L-type and N-type) | researchgate.netens-lyon.frnih.govnih.gov |

| Rat testicular cells | Induces intracellular calcium release | Potential direct effect on calcium stores or downstream of other interactions | medchemexpress.comchemsrc.comresearchgate.net |

Perturbations of Intracellular Signaling Pathways (e.g., phosphoinositol breakdown, ERK, MAPK)

While the primary mechanism of action of this compound involves voltage-gated sodium channels, there is evidence suggesting potential interactions with intracellular signaling pathways. Pyrethroids, as a class, can affect various cellular processes beyond their direct interaction with ion channels. For instance, studies on other insecticides, including DDT, have implicated changes in signal transduction pathways such as the MAPK/ERK pathway in insect responses oup.com. Although direct, detailed studies specifically on this compound's impact on phosphoinositol breakdown, ERK, or MAPK pathways in model organisms are not extensively highlighted in the provided search results, the broader context of pyrethroid action and insecticide resistance research suggests that such pathways could be indirectly affected by the primary neurotoxic effects or as part of cellular stress responses oup.com. Calcium signaling, which is often linked to phosphoinositol breakdown, can be affected by compounds that alter ion channel function researchgate.net.

Comparative Mechanistic Studies Across Different Invertebrate Species

Comparative studies have investigated the effects of this compound and other insecticides across different invertebrate species, revealing variations in sensitivity and responses. While the primary target (voltage-gated sodium channels) is conserved, differences in channel structure, metabolism, and other factors can lead to species-specific variations in the observed effects researchgate.netsci-hub.se. For example, early comparisons of this compound toxicity across different insect species showed variations in absolute and relative toxicities researchgate.net. Studies on sense organs in Xenopus laevis (a non-mammalian vertebrate model often used for comparative neurotoxicity studies) demonstrated that this compound induced repetitive firing in sensory neurons, similar to DDT, but with potentially different characteristics compared to other insecticides like dieldrin (B1670511) uu.nl. These comparative studies highlight the complexity of insecticide action and the influence of species-specific physiological and biochemical differences on the ultimate toxicological outcome researchgate.netuu.nl.

Here is a table summarizing some comparative findings:

| Compound | Species Tested | Effect on Sensory Neurons (Repetitive Firing) | Notes | Source |

| This compound | Xenopus laevis (tadpoles) | Pronounced repetitive firing | More effective than DDT in isolated prep | uu.nl |

| DDT | Xenopus laevis (tadpoles) | Pronounced repetitive firing | Effect dependent on exposure time | uu.nl |

| Dieldrin | Xenopus laevis (tadpoles) | Failed to induce repetitive activity | Caused increase in spontaneous firing | uu.nl |

| Aldrin-transdiol | Xenopus laevis (tadpoles) | Failed to induce repetitive activity | Profound effect on motor endplate/spinal cord | uu.nl |

Metabolism and Biotransformation Pathways in Environmental and Biological Systems Non Human

Enzymatic Hydrolysis Mechanisms of Allethrin (B1665230) Esters

The hydrolysis of the central ester bond in this compound is a significant detoxification pathway, breaking the molecule into its constituent alcohol (allethrolone) and acid (chrysanthemic acid) moieties. nih.gov This reaction is primarily catalyzed by carboxylesterases, which are abundant in the liver of vertebrates and various tissues of insects. inchem.orgnih.gov The efficiency of this hydrolytic cleavage can vary significantly between species, which often explains the selective toxicity of this compound. researchgate.net

In many organisms, the hydrolysis of the ester linkage is a rapid process that leads to the formation of less toxic metabolites. nih.gov For instance, studies on the biodegradation of this compound by the bacterium Acidomonas sp. revealed that the initial step in the metabolic pathway is the hydrolysis of the ester bond, resulting in the production of chrysanthemic acid and allethrolone (B1665232). researchgate.net Similarly, in mammals, the cleavage of the ester bond is a key detoxification step, preventing the accumulation of the parent compound. nih.gov The resistance of certain isomers of this compound to hydrolytic attack can lead to alternative metabolic routes, such as oxidation, becoming more prominent. nih.gov

Oxidative Metabolism via Cytochrome P450 Systems

Oxidative metabolism, primarily mediated by the cytochrome P450 monooxygenase (P450) system, represents another major biotransformation pathway for this compound, especially for isomers that are more resistant to hydrolysis. nih.gov This enzymatic system is responsible for a variety of oxidative attacks at several sites on the this compound molecule. nih.gov These reactions generally increase the water solubility of the compound, preparing it for subsequent conjugation and excretion.

The cytochrome P450 enzymes catalyze the hydroxylation of various alkyl and alkenyl side chains on both the chrysanthemic acid and allethrolone portions of the molecule. who.int A primary site of oxidative attack is the trans-methyl group of the isobutenyl moiety in the chrysanthemic acid part of the molecule. who.intwho.int This leads to the formation of a hydroxymethyl group, which can be further oxidized. who.int Additionally, hydroxylation can occur at the geminal dimethyl groups on the cyclopropane (B1198618) ring and at the methylene (B1212753) position of the allyl group in the allethrolone moiety. who.int

The oxidative metabolism of this compound results in a diverse array of metabolites. Following the initial hydrolysis, the resulting allethrolone can undergo further oxidation. who.int Oxidation of the chrysanthemic acid moiety, particularly at the isobutenyl group, leads to the formation of chrysanthemum dicarboxylic acid. nih.govwho.int The major urinary metabolites found in rats include chrysanthemum dicarboxylic acid and allethrolone, alongside oxidized forms of the parent this compound molecule. who.int

The table below summarizes the key oxidative metabolites of this compound.

| Metabolite | Precursor Moiety | Metabolic Reaction |

|---|---|---|

| Allethrolone | This compound | Ester Hydrolysis |

| Chrysanthemic Acid | This compound | Ester Hydrolysis |

| Chrysanthemum Dicarboxylic Acid | Chrysanthemic Acid | Oxidation of the trans-methyl group |

| Hydroxy this compound | This compound | Hydroxylation at various positions |

Conjugation Reactions and Metabolite Identification

Following hydrolysis and oxidation, the resulting metabolites of this compound often undergo phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the organism. who.int While specific conjugation products of this compound are not extensively detailed in the provided search results, pyrethroid metabolites, in general, are known to be conjugated with glucuronic acid or sulfate. Houseflies have been shown to conjugate and excrete hydroxymethyl compounds, likely as glucosides. who.int

Comparative Metabolism Across Non-Target Organisms (e.g., fish, insects, birds)

The metabolism of this compound, and consequently its toxicity, varies significantly across different non-target organisms.

Fish : this compound is highly toxic to fish. inchem.orgorst.edu This heightened sensitivity is attributed to their relatively slow metabolism and elimination of pyrethroids. orst.edu The half-lives for the elimination of several pyrethroids by trout are greater than 48 hours. orst.edu The rate of detoxification through ester hydrolysis and oxidation is significantly lower in fish compared to mammals and birds, leading to the accumulation of the toxic parent compound.

Insects : The metabolism of this compound in insects is a key factor in both its insecticidal activity and the development of resistance. researchgate.net Houseflies, for example, metabolize this compound through oxidation of the trans-methyl group, and resistant strains exhibit a more rapid metabolism of the compound. who.int Detoxification in insects is primarily mediated by esterases and cytochrome P450 monooxygenases. siu.edu

Birds : this compound is considered to have low toxicity to birds. who.intorst.edu The oral LD50 for this compound in bobwhite quail is 2030 mg/kg, and it is greater than 2000 mg/kg in mallards. orst.edu Birds, like mammals, are generally efficient at metabolizing pyrethroids through both hydrolysis and oxidation, which contributes to their lower susceptibility. nih.gov The metabolic reactions in birds are fundamentally similar to those in mammals, involving both phase I (oxidation, hydrolysis) and phase II (conjugation) reactions. nih.gov

The following table provides a comparative overview of this compound's toxicity in different non-target organisms, which is linked to their metabolic capabilities.

| Organism | Toxicity Level | Metabolic Efficiency |

|---|---|---|

| Fish | High | Low (slow metabolism and elimination) |

| Insects | High (target organism) | Variable (basis for resistance) |

| Birds | Low | High (efficient hydrolysis and oxidation) |

Detoxification Mechanisms and Pathways in Target and Non-Target Organisms

Detoxification of this compound is a critical process that determines its selective toxicity. In both target (insects) and non-target organisms, the primary detoxification mechanisms involve enzymatic degradation.

Target Organisms (Insects) : In insects, detoxification is primarily achieved through the action of esterases, which hydrolyze the ester bond, and cytochrome P450 monooxygenases, which oxidize the molecule. siu.edu The up-regulation of these enzymes is a common mechanism of insecticide resistance. nih.gov For instance, in the aquatic amphipod Hyalella azteca, both cytochrome P450s and general esterases contribute significantly to the detoxification of pyrethroids. nih.gov

Non-Target Organisms : In non-target vertebrates like mammals and birds, rapid metabolism is the key to detoxification. The liver is the primary site of metabolism, where high levels of carboxylesterases and cytochrome P450 enzymes quickly break down the absorbed this compound. inchem.orgnih.gov The resulting metabolites are less toxic and are readily excreted. nih.gov The significant difference in the rate of metabolism between insects and vertebrates is a major factor contributing to the selective toxicity of pyrethroids. researchgate.net

Resistance Mechanisms in Target Organism Populations

Target Site Insensitivity (Knockdown Resistance, kdr)

One of the most significant mechanisms of resistance to pyrethroids is target site insensitivity, commonly known as knockdown resistance (kdr). ahdb.org.ukwikipedia.orgnih.gov This form of resistance results from conformational changes in the voltage-gated sodium channel (VGSC), the primary target of pyrethroid insecticides. mdpi.comnih.gov These channels are crucial for the propagation of nerve impulses in insects. ahdb.org.uk Allethrin (B1665230) exerts its insecticidal action by binding to these channels, forcing them to remain open, which leads to hyperexcitation of the nervous system, paralysis (knockdown), and eventual death. mdpi.commdpi.comucanr.edu Kdr mutations alter the structure of the VGSC protein, which reduces the binding affinity of the insecticide molecule, thereby diminishing its efficacy. mdpi.comnih.gov

Intensive research has identified numerous single nucleotide polymorphisms (SNPs) in the VGSC gene that are responsible for kdr. These point mutations result in amino acid substitutions in the sodium channel protein. mdpi.com The prevalence and combination of these mutations can vary significantly among different pest species and geographic locations.

Several key kdr mutations have been extensively characterized in various insect populations, particularly in mosquito vectors like Aedes aegypti. The V1016G and F1534C mutations are among the most widespread and are frequently found co-occurring in populations in Southeast Asia, leading to higher levels of pyrethroid resistance. mdpi.comnih.gov The S989P mutation also contributes to resistance, and the co-occurrence of all three mutations (S989P, V1016G, and F1534C) has been documented to confer even greater resistance. mdpi.comnih.gov More recently, other mutations have been identified, such as V419L in Ae. aegypti populations in Colombia and S996P in Indonesia. mdpi.comnih.gov

| Mutation | Amino Acid Change | Associated Pest Species (Example) | Geographic Region (Example of Detection) | Reference |

|---|---|---|---|---|

| V419L | Valine to Leucine | Aedes aegypti | Colombia | nih.gov |

| S996P | Serine to Proline | Aedes aegypti | Indonesia | mdpi.com |

| V1016G | Valine to Glycine | Aedes aegypti | Southeast Asia, China | mdpi.commdpi.comnih.gov |

| F1534C | Phenylalanine to Cysteine | Aedes aegypti | Worldwide | mdpi.commdpi.comwho.int |

The functional consequence of kdr mutations is a reduction in the sensitivity of the voltage-gated sodium channel to pyrethroids like this compound. mdpi.comresearchgate.net These genetic alterations are typically located in regions of the VGSC protein that form the binding site for pyrethroids. mdpi.com The substitution of one amino acid for another changes the three-dimensional structure of this binding pocket, which in turn hinders or prevents the insecticide molecule from docking effectively. mdpi.com

For example, modeling studies suggest that certain mutations can directly disrupt binding contacts with the pyrethroid molecule. nih.gov This reduced binding affinity means that a much higher concentration of the insecticide is required to produce the same toxic effect on the insect's nervous system. mdpi.com While a single mutation like F1534C may confer a low level of resistance, the presence of multiple mutations on the same allele (haplotype) can have an additive or synergistic effect, resulting in significantly higher resistance levels. mdpi.comnih.gov This insensitivity of the target site allows the insect's nervous system to function more or less normally, even in the presence of the insecticide.

Metabolic Resistance via Enhanced Detoxification Enzyme Activity

Metabolic resistance is another primary mechanism that enables insects to survive exposure to this compound. ahdb.org.uknih.govplos.org This form of resistance occurs when the insect's physiological systems detoxify or sequester the insecticide at a faster rate, preventing it from reaching the VGSC target site in the nervous system. pesticidestewardship.orgnih.gov This is typically achieved through the increased production or enhanced efficiency of specific detoxification enzymes. nih.gov Three major families of enzymes are primarily implicated in this process. plos.org

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a critical role in metabolizing a wide range of foreign compounds, including insecticides. plos.orgplos.org Upregulation or overexpression of certain P450 genes is a common mechanism of pyrethroid resistance. plos.org These enzymes detoxify pyrethroids, such as this compound, through oxidative reactions like hydroxylation, which makes the insecticide molecules more water-soluble and easier to excrete. researchgate.net Studies in various resistant insect populations have identified specific P450 enzymes, such as CYP6P3 in the malaria vector Anopheles gambiae, that are significantly overexpressed and have been shown to effectively metabolize pyrethroids. plos.org

In addition to P450s, two other enzyme families, esterases and Glutathione (B108866) S-transferases (GSTs), are frequently involved in metabolic resistance to insecticides. ahdb.org.uk

Esterases contribute to resistance by hydrolyzing the ester bond present in pyrethroid molecules like this compound, breaking them down into less toxic acidic and alcoholic metabolites. ahdb.org.uk Overproduction of these enzymes can confer resistance to a range of insecticides. ahdb.org.uk

Glutathione S-transferases (GSTs) are multifunctional enzymes that detoxify xenobiotics by catalyzing their conjugation with glutathione. nih.govresearchgate.net This process increases the water solubility of the insecticide, facilitating its sequestration and excretion from the insect's body. researchgate.net Elevated GST activity has been observed in many pyrethroid-resistant insect populations, and specific GSTs, like GSTe2 in mosquitoes, have been shown to confer resistance to pyrethroids. researchgate.net

| Enzyme Family | Mechanism of Action | Effect on this compound | Reference |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Oxidation (e.g., hydroxylation) of the insecticide molecule. | Increases water solubility for excretion. | plos.orgresearchgate.net |

| Esterases | Hydrolysis of the ester bond in the pyrethroid structure. | Breaks down this compound into less toxic metabolites. | ahdb.org.uk |

| Glutathione S-Transferases (GSTs) | Conjugation of the insecticide with glutathione. | Increases water solubility for excretion and detoxification. | nih.govresearchgate.net |

Behavioral Resistance and Avoidance Strategies in Pest Species

Behavioral resistance is an evolved set of actions that reduces an insect's contact with a lethal dose of an insecticide. nih.govescholarship.org Unlike physiological or metabolic resistance, this mechanism does not involve overcoming the toxic effects of the chemical internally. Instead, insects adapt their behavior to simply avoid the toxin. pesticidestewardship.org

This can manifest in several ways. One of the most common forms is an "excito-repellent" response, where insects are irritated by contact with a treated surface and are stimulated to leave before absorbing a fatal dose. nih.gov In some cases, insects may detect the insecticide in the air and avoid the treated area altogether, a phenomenon known as spatial repellency. nih.govnih.gov Other behavioral adaptations can include a shift in resting or feeding habits to untreated locations. pesticidestewardship.org For example, mosquitoes that once rested indoors on insecticide-treated walls might develop a preference for resting outdoors. pesticidestewardship.org Studies have also documented that some resistant insect strains may exhibit avoidance during egg-laying, preferring to oviposit on untreated surfaces over those treated with an insecticide. plos.org These avoidance strategies are heritable traits that are selected for in populations under consistent insecticide pressure. escholarship.org

Molecular Diagnostics and Monitoring of this compound Resistance Alleles

The effective management of insect populations relies on the timely and accurate detection of insecticide resistance. For this compound, a type I pyrethroid, resistance is primarily associated with two mechanisms: target-site insensitivity and metabolic resistance. Molecular diagnostics have become indispensable tools for monitoring the alleles that confer these resistance traits, offering a more sensitive and rapid alternative to traditional bioassays. plos.org

Molecular assays can detect resistant alleles at low frequencies, providing an early warning system before resistance becomes widespread and control failures are observed. plos.org The primary target for these diagnostics in the context of this compound resistance is the voltage-gated sodium channel (VGSC) gene, the site of action for pyrethroids. Specific point mutations in this gene, often referred to as knockdown resistance (kdr) mutations, prevent the insecticide from binding effectively, leading to resistance. nih.govmdpi.com

Several molecular techniques are employed to identify and quantify the frequency of these resistance alleles in insect populations:

Polymerase Chain Reaction (PCR): Standard PCR and its variants, such as allele-specific PCR (AS-PCR) and real-time PCR (qPCR), are widely used to detect known kdr mutations. nih.govproquest.com These methods are designed to selectively amplify DNA fragments containing the mutation, allowing for the identification of resistant individuals. For instance, AS-PCR can genotype key mutations like F1534C and V1016I in Aedes aegypti mosquitoes. nih.gov

DNA Sequencing: Direct sequencing of the VGSC gene provides the most comprehensive information, enabling the discovery of novel mutations and the confirmation of known ones. nih.gov This method is crucial for understanding the full spectrum of genetic variation associated with resistance in a given population.

TaqMan Assays: These are a form of real-time PCR that uses fluorescent probes to differentiate between wild-type (susceptible) and mutant (resistant) alleles, allowing for high-throughput genotyping of large numbers of individuals. nih.gov

Beyond target-site resistance, diagnostics are also being developed to monitor metabolic resistance. This mechanism involves the enhanced expression of detoxification genes, such as cytochrome P450s (CYPs), esterases, and glutathione S-transferases (GSTs). nih.govmdpi.comnih.gov Techniques like RNA sequencing (RNA-seq) and quantitative PCR (qPCR) can measure the expression levels of these genes, identifying populations that have an increased capacity to metabolize this compound. nih.govresearchgate.net

The data gathered from these molecular tools are critical for creating resistance maps, tracking the frequency of resistance alleles over time, and making informed decisions for insecticide resistance management strategies.

Interactive Data Table: Molecular Diagnostic Methods for Pyrethroid Resistance Alleles

| Diagnostic Method | Target Mechanism | Specific Target(s) | Key Application |

| Allele-Specific PCR (AS-PCR) | Target-Site | kdr mutations (e.g., F1534C, V1016G, S989P) | Rapid genotyping of known resistance alleles in large samples. nih.gov |

| DNA Sequencing | Target-Site | Voltage-gated sodium channel (VGSC) gene | Confirmation of known mutations and discovery of novel resistance alleles. nih.gov |

| TaqMan qPCR Assays | Target-Site | Single Nucleotide Polymorphisms (SNPs) causing kdr | High-throughput screening and allele frequency determination in populations. nih.gov |

| RNA-Seq / qPCR | Metabolic | Detoxification genes (e.g., CYP, GST families) | Quantifying gene expression to detect upregulation associated with metabolic resistance. nih.govresearchgate.net |

Evolution and Spread of this compound Resistance in Natural Populations

The evolution of insecticide resistance is a classic example of rapid adaptation driven by strong selective pressure. nih.gov The widespread use of pyrethroids, including this compound, for public health and agricultural pest control has imposed significant selection on insect populations, favoring the survival and reproduction of individuals carrying resistance alleles.

The emergence of this compound resistance often begins with the selection of pre-existing mutations or de novo mutations in the VGSC gene. nih.gov Initially, these resistance alleles may be present at very low frequencies in a population. However, with sustained application of this compound or other pyrethroids, susceptible individuals are eliminated, while resistant individuals survive to pass on their advantageous genes to the next generation. mdpi.com Over time, this leads to a dramatic increase in the frequency of resistance alleles within the population.

Several factors influence the rate of evolution and spread of this compound resistance:

Selection Pressure: The intensity, frequency, and spatial scale of insecticide application are the primary drivers. Continuous use of the same class of insecticides accelerates the selection process. frontiersin.org

Gene Flow: The migration of resistant insects between populations is a critical factor in the geographical spread of resistance alleles. nih.gov This can introduce resistance into previously susceptible populations, leading to control failures over large areas.

Fitness Cost: Resistance mutations can sometimes be associated with a fitness cost in the absence of the insecticide, such as reduced reproductive success or shorter lifespan. mdpi.com This cost can lead to a decrease in the frequency of resistance alleles if the selection pressure is removed. However, compensatory mutations can evolve to mitigate these costs, stabilizing resistance within the population. plos.org

Genetic Background: The evolution of resistance can be complex, sometimes involving the accumulation of multiple mutations. For example, the co-occurrence of several kdr mutations (e.g., S989P, V1016G, and F1534C) in the same individual can confer even higher levels of resistance. mdpi.com

Interactive Data Table: Research Findings on the Evolution and Spread of Pyrethroid Resistance

| Target Organism | Geographic Region | Key Findings |

| Aedes aegypti | Burkina Faso | High frequencies of kdr alleles detected: 97% for F1534C and 46% for V1016I. nih.gov |

| Aedes aegypti | Rio de Janeiro, Brazil | kdr allele NaVR2 was the most frequent (65.4%), with "resistant genotypes" comprising 60% to 100% of the populations. nih.gov |

| Aedes albopictus | Shanghai, China | The overall frequency of kdr mutations reached 84.65%, suggesting rapid resistance evolution. nih.gov |

| Anopheles gambiae s.l. | Senegal | Spatial and temporal shifts in the frequencies of Vgsc-1014F and Vgsc-1014S alleles were observed between 2013 and 2018. mdpi.com |

| Aedes aegypti | India | The F1534C mutation was the most prevalent, with frequencies ranging from 42% to 89% in populations where kdr mutations were found. plos.org |

Environmental Fate, Ecotoxicology, and Persistence

Photodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

Photodegradation is a significant pathway for the transformation of allethrin (B1665230) in the environment, particularly in the presence of sunlight or UV light. who.intchemdad.comsci-hub.se this compound is considered one of the more photolabile synthetic pyrethroids. chemdad.com

Ester Cleavage and Isomerization under Light Exposure

Under light exposure, this compound undergoes several photoreactions, including ester cleavage and cis/trans-isomerization. who.int The molecule's photo-labile isobutenyl group contributes to its susceptibility to photodecomposition. inchem.org In addition to ester cleavage, other major photoreactions include di-pi-methane rearrangement, oxidation at the isobutenyl methyl group, and epoxidation at the isobutenyl double bond. who.int

Studies on thin films of this compound exposed to a sun lamp showed approximately 90% degradation after about 8 hours. who.int Sunlight photolysis of this compound in solution yields similar products. who.int

Identification of Photodegradation Products

Photodegradation of this compound results in a complex mixture of products. chemdad.com Major degradation products identified from sunlight photolysis include chrysanthemic acid (CA), allethrolone (B1665232), pyrocin, and cis-dihydrochrysanthemo-delta-lactone. who.int Other major photoproducts are the 3-(2-hydroxymethyl) or the 3-(1-epoxy) derivative of this compound, and cyclopropylrethronyl chrysanthemate. who.int Products formed by oxidation of the acid moiety while retaining the ester link have also been observed. chemdad.com Photo-oxidation products derived from the alcohol moiety, such as allethrolone and allethronyl glyoxalate, have also been reported. chemdad.com

A novel product, 1-cyclopropyl-5-methyl-6-oxabicyclo[3.0.1]hexan-2-on-4-yl chrysanthemate, was identified as a photoproduct and was found to be a potent bacterial mutagen. chemdad.com

Microbial Degradation and Bioremediation Potential in Soil and Water

Microbial degradation is another crucial process influencing the fate of this compound in soil and water environments. researchgate.netresearchgate.net This process can contribute to the bioremediation of this compound-contaminated sites. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org

Isolation and Characterization of this compound-Degrading Microorganisms

Several microorganisms capable of degrading this compound have been isolated and characterized from contaminated sites such as soil and wastewater sludge. researchgate.netfrontiersin.orgnih.govcapes.gov.br These include bacterial strains belonging to the genera Acidomonas, Sphingomonas, Pseudomonas, and Bacillus, as well as fungal strains like Fusarium proliferatum. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.govcapes.gov.brcapes.gov.br

Studies have characterized specific strains, such as Acidomonas sp., Sphingomonas trueperi strain CW3, Pseudomonas nitroreducens strain CW7, and Bacillus megaterium strain HLJ7, for their this compound degradation capabilities. researchgate.netresearchgate.netcapes.gov.brcapes.gov.brnih.gov These isolates have demonstrated significant degradation rates in laboratory settings. For instance, Acidomonas sp. degraded over 70% of this compound in 72 hours, and Sphingomonas trueperi strain CW3 degraded 93% of this compound (50 mg L⁻¹) within seven days under optimized conditions. researchgate.netcapes.gov.br Bacillus megaterium strain HLJ7 removed 96.5% of 50 mg L⁻¹ this compound in minimal medium within 11 days, with a half-life of 3.56 days compared to 55.89 days in the control. researchgate.netnih.gov

Metabolic Pathways of Microbial Degradation

Microbial degradation of this compound primarily involves the cleavage of the carboxylester bond, followed by further metabolism of the resulting products. researchgate.netcapes.gov.brnih.gov This hydrolytic pathway can be mediated by enzymes such as esterases. researchgate.netcapes.gov.br

Studies have identified various intermediate metabolites formed during the microbial degradation of this compound. For example, an Acidomonas sp. produced cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl), 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid, chrysanthemic acid, and allethrolone as major metabolites. researchgate.netfrontiersin.org Gas chromatography-mass spectrometry analysis of degradation products by Sphingomonas trueperi strain CW3 confirmed the existence of nine metabolites. researchgate.netcapes.gov.br Bacillus megaterium strain HLJ7 produced five intermediate metabolites, suggesting degradation by ester bond cleavage and subsequent degradation of the five-carbon ring. researchgate.netnih.gov The metabolic pathways can involve hydrolysis, oxidation, and dehydrogenation reactions. researchgate.netfrontiersin.org

Sorption, Leaching, and Transport in Soil and Sediment Systems

This compound's interaction with soil and sediment significantly impacts its mobility and potential for transport in the environment. Pyrethroids, including this compound, are generally strongly adsorbed on soil and sediments. who.int

This compound has low aqueous solubility and is expected to have low mobility in most soils. regulations.govherts.ac.uk This strong sorption reduces its tendency to leach through the soil profile into groundwater. herts.ac.ukoregonstate.edu However, the potential for particle-bound transport is considered high. herts.ac.uk

Although allethrins are expected to have low mobility in most soils, there is some potential for them to be present in field runoff and eventually reach surface water bodies, particularly if applied outdoors. regulations.gov However, intended uses are generally not expected to cause significant contamination of surface water or groundwater. amazonaws.com

Summary of Environmental Fate Properties:

| Property | Value/Description | Source |

| Aqueous Solubility | Practically insoluble in water, Low aqueous solubility | chemdad.comherts.ac.uknih.gov |

| Volatility | Fairly volatile, Low to moderately volatile | who.intregulations.govherts.ac.uk |

| Aerobic Soil Persistence | Slightly persistent | regulations.govherts.ac.uk |

| Soil Mobility | Low mobility in most soils | regulations.govherts.ac.uk |

| Sorption to Soil/Sediment | Strongly adsorbed, Moderate adherence to soil organic matter | who.intamazonaws.com |

| Potential for Bioaccumulation | Not expected to be a concern, Moderate bioaccumulation in fish tissue observed in some studies | regulations.govamazonaws.com |

Identified this compound-Degrading Microorganisms:

| Organism Type | Genus/Species | Source |

| Bacterium | Acidomonas sp. | researchgate.netfrontiersin.org |

| Bacterium | Sphingomonas trueperi CW3 | researchgate.netcapes.gov.br |

| Bacterium | Pseudomonas nitroreducens CW7 | capes.gov.br |

| Bacterium | Bacillus megaterium HLJ7 | researchgate.netnih.govmdpi.com |

| Bacterium | Bacillus sp. | frontiersin.orgmdpi.com |

| Fungus | Fusarium proliferatum CF2 | nih.gov |

Volatility and Atmospheric Transport

This compound is considered a volatile to moderately volatile compound. herts.ac.ukregulations.gov It has a boiling point of 140 °C at 0.1 mmHg and can vaporize without decomposition when heated at 150 °C. nih.gov this compound has a vapor pressure of 1.2 x 10⁻⁴ mm Hg at 30 °C. nih.gov The Henry's Law Constant, which indicates the potential for a chemical to volatilize from water into air, is calculated to be 2.89 Pa m³/mol. nih.govchemsafetypro.comwikipedia.orgbyjus.com Substances with high Henry's Law constants tend to volatilize from water and can be distributed over a large area. chemsafetypro.com When released into the air, such as through the use of mosquito coils or mats, the main route of degradation for this compound is expected to be sunlight. amazonaws.com

Bioaccumulation and Biomagnification Potential in Non-Target Organisms (Aquatic, Terrestrial Invertebrates)

This compound has a low tendency for bioaccumulation in organisms. who.int While the EPA has stated that the physical and chemical properties of allethrins suggest a low potential for bioaccumulation, studies with structurally similar Type I pyrethroids indicate a potentially high potential. amazonaws.comamazonaws.com Bioconcentration studies have shown some moderate accumulation in fish tissue. amazonaws.comamazonaws.com The hazard of bioaccumulation for this compound compounds is generally rated as moderate. amazonaws.comamazonaws.com The log octanol-water partition coefficient (log Kow) for this compound is reported as 4.96, which indicates a potential for bioaccumulation, particularly in aquatic organisms like invertebrates. amazonaws.comnih.govregulations.gov However, based on current labeled uses and expected metabolism, bioaccumulation is not anticipated to be a significant concern for fish. regulations.gov

Ecotoxicological Impacts on Non-Target Aquatic and Terrestrial Organisms

Allethrins have been shown to be toxic to fish, aquatic arthropods, and honeybees in laboratory tests. who.int However, due to low application rates and lack of persistence in the environment under practical usage conditions, serious adverse effects are generally not observed. who.int

Toxicity to Fish Species (e.g., coldwater, warmwater fish)

This compound, biothis compound, and S-Biothis compound are toxic to fish, with LC50 values ranging from 9 to 90 µ g/litre . who.int S-Biothis compound is reported to be the most toxic among these. who.int Technical this compound and its related forms (s-Biothis compound and Biothis compound) are considered very highly toxic to both coldwater and warmwater fish species. epa.govepa.gov Fish sensitivity to pyrethroids like this compound may be attributed to their relatively slow metabolism and elimination of these compounds. orst.edu Coldwater fish species have shown greater sensitivity to this compound compared to warmwater species. nih.govnih.gov Temperature can influence the toxicity of this compound to fish, with higher toxicity observed at elevated water temperatures. nih.govnih.gov For instance, the toxicity of (+)-trans-allethrin to bluegill was approximately 1.5 times higher at 22 °C than at 12 °C. who.int

Table 1: Acute Toxicity of this compound to Fish Species

| Species | Endpoint (LC50) | Concentration (µ g/litre ) | Temperature (°C) | Reference |

| Various Fish | LC50 (96-hour) | 9 - 90 | Not specified | who.int |

| Bluegill | LC50 | Not specified | 22 | who.int |

| Bluegill | LC50 | Not specified | 12 | who.int |

| Coho salmon | LC50 (96-hour) | 2.6 (d-allethrin) | Not specified | orst.edu |

| Fathead minnow | LC50 (96-hour) | 80 (s-biothis compound) | Not specified | orst.edu |

| Channel catfish | LC50 (96-hour) | 30000 | Not specified | orst.edu |

| Zebrafish | LC50 | 0.80 (d-trans this compound) | Not specified | researchgate.net |

| Rainbow trout | LC50 (96-hour) | Not specified | Not specified | ipmcenters.org |

Effects on Aquatic Invertebrates (e.g., Daphnia, insect larvae)

This compound is generally less toxic to Daphnia and aquatic insect larvae compared to fish, with LC50 values ranging from 150 to 50,000 µ g/litre . who.intamazonaws.com Technical this compound is considered very highly toxic to freshwater aquatic invertebrates. epa.gov Acute toxicity assessments for aquatic invertebrates often utilize the 48-hour EC50 for Daphnia, although including tests with other species like Chironomus is also considered. nih.gov

Impacts on Beneficial Insects (e.g., honeybees)

This compound is highly toxic to honeybees, with LD50 values ranging from 3 to 9 µ g/bee . who.intamazonaws.com While laboratory tests indicate high toxicity, the risk to honeybees from outdoor uses at low application rates is considered low, and direct application to bees is unlikely to result in significant mortality. epa.govepa.gov The EPA's risk assessment for honey bees, comparing lethal dose values to concentrations from foggers, calculated the risk to bees as low. amazonaws.com Pyrethroids, including this compound, bind to voltage-gated sodium channels in nerve axons, leading to rapid tremors and convulsions in insects. theholyhabibee.com This mechanism is indiscriminate and can harm pollinators and other beneficial insects. theholyhabibee.com

Table 2: Toxicity of this compound to Honeybees

| Organism | Endpoint (LD50) | Concentration (µ g/bee ) | Reference |

| Honeybee | LD50 | 3 - 9 | who.intamazonaws.com |

| Honeybee | LD50 | 3 - 9 | orst.edu |

Sublethal Effects on Reproduction, Development, and Behavior in Model Ecosystems

Information specifically on sublethal effects of this compound on reproduction, development, and behavior in model ecosystems is limited in the provided search results. However, studies on other pyrethroids and general ecotoxicological principles suggest potential sublethal impacts on aquatic and terrestrial organisms. While some studies on this compound in mammals did not observe fetotoxic or teratogenic effects who.int, the provided information does not detail such effects in non-target organisms within model ecosystems.

Population-Level Consequences in Ecological Systems

While specific population-level consequences for ecological systems are not extensively detailed in the provided information, the ecotoxicological data offer insights into potential impacts on various non-target organisms. This compound is known to be toxic to aquatic life, including fish and aquatic arthropods, in laboratory settings. who.intepa.goveuropa.eu LC50 values for fish range from 9 to 90 µ g/litre , with S-Biothis compound being the most toxic isomer. who.int Freshwater aquatic invertebrates are also highly sensitive, with reported LC50 values for species like stoneflies, waterfleas, and amphipods in the range of 2 to 28 µ g/litre . who.intepa.gov

Although highly toxic to fish and honeybees in laboratory tests, the low application rates and lack of persistence in the environment generally mean that serious adverse effects on non-target organisms are not commonly observed in practical usage. who.int However, the European Chemicals Agency (ECHA) states that d-allethrin (B1317032) is highly toxic to aquatic life. europa.eu

For terrestrial organisms, the toxicity of this compound is considered low for birds but high for honey-bees, similar to other pyrethroids. who.int The LD50 for honey-bees is reported between 3 and 9 µ g/bee . who.int Despite this, the risk to honey bees from outdoor uses is considered low due to low application rates. epa.gov

The likelihood of adverse effects on species other than target organisms is generally expected to be low due to a combination of low exposure potential from registered uses and relative insensitivity for many taxa. regulations.gov For instance, the limited "repellency effect area" around dispensing devices and the short half-life in air contribute to low exposure for non-target insects. publicnow.com

Environmental Monitoring and Residue Analysis in Non-Biotic Matrices (soil, water, air)

Environmental monitoring and residue analysis of this compound in non-biotic matrices like soil, water, and air are conducted using various analytical techniques. who.int Methods for determining this compound residues and levels in environmental samples include dual-wavelength densitometry or derivatization followed by colorimetric measurement, capable of detecting levels as low as 0.1 mg/litre. who.int Gas chromatography with a flame ionization detector is used for analyzing the technical product. who.int High-performance liquid chromatography (HPLC) with a UV detector and a C18 reversed-phase column is also employed for quantitative analysis of this compound residue in samples. nih.gov

Immunoassays, such as ELISAs, have been developed for monitoring environmental exposure to pyrethroid insecticides and their metabolites. nih.gov These assays can be highly selective and have been applied to various environmental sample matrices, with reported limits of quantitation ranging from 0.1 to about 500 µg/L or µg/kg using simple clean-up methods. nih.gov

While limited data were available to fully describe the environmental fate of d-allethrin in air, soil, and water in one assessment, consideration of allethrins as a whole in air is partly based on estimated photodegradation in air determined through QSAR. regulations.gov

Data Table 1: Environmental Fate Properties of Allethrins

| Property | Value | Notes | Source |

| Aqueous Solubility | Practically insoluble | who.int | |

| Volatility | Fairly volatile | who.int | |

| Vapor Pressure (25°C) | 3.3 x 10⁻⁴ Torr (d-trans this compound) | Estimated value (EPISuite) | regulations.gov |

| Hydrolysis Half-life (25°C) | Stable at pH 5, 7; 4.3 days at pH 9 | Study on d-trans this compound | regulations.gov |

| Aqueous Photolysis Half-life (pH 5) | No data; fairly rapid photolysis shown | Study on d-trans this compound; half-life could not be calculated | regulations.gov |

| Photodegradation in Air Half-life | <1 hour | Estimated value (EPISuite) | regulations.gov |

| Aerobic Soil Metabolism Half-life (25°C) | 16.9-22.0 days (acid-labeled moiety) | Study on d-trans this compound | regulations.gov |

| 40.1-42.5 days (alcohol-labeled moiety) | Study on d-trans this compound | regulations.gov | |

| Soil Adsorption Coefficient (Kd) | 4.1, 6.2, 15.8, 25.9 mL/g | Study on d-trans this compound | regulations.gov |

| Organic Carbon Partition Coefficient (Koc) | 1134, 1358, 1409, 1718 | Study on d-trans this compound; indicates slight mobility | regulations.gov |

| Octanol/Water Partition Coefficient (log Kow) | >5; 4.95 | Biothis compound, Esbiothrin (B166119), Pynamin Forte product chemistry data reviews | regulations.gov |

| Persistence in Aerobic Soil | Non-persistent to slightly persistent | Based on available data | regulations.gov |

| Persistence in Soil Systems | Moderately persistent | General tendency | herts.ac.uk |

Data Table 2: Ecotoxicity of Allethrins to Non-Target Organisms (Acute Toxicity)

Data Table 3: this compound Residues in Environmental Matrices (Example Data)

| Matrix | Location | Detection Frequency | Average Concentration | Unit | Notes | Source |

| Soil | Lahore, Pakistan | 90% | 204 | µg/kg | Detected in ponds used for irrigation | mdpi.com |

| Water | Lahore, Pakistan | 100% | Lower than soil | µg/L | Detected in drinking water near ponds | mdpi.com |

Analytical Methodologies for Allethrin Research

Chromatographic Techniques for Quantification and Separation

Chromatographic methods are widely employed for the separation and quantification of Allethrin (B1665230) and its isomers due to their ability to resolve complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the identification and quantification of this compound, particularly in complex matrices. GC-MS allows for the separation of this compound from other compounds based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information through the fragmentation pattern of the molecule ncl.edu.tw. This method has been used to identify and confirm impurities in d-allethrin (B1317032) samples capes.gov.br, nih.gov, capes.gov.br, researchgate.net. The molecular ion of this compound at m/z 302 can be observed in the mass spectrum ncl.edu.tw. GC-MS/MS, a tandem mass spectrometry approach, offers enhanced sensitivity and selectivity for pesticide analysis, including this compound, in challenging matrices like baby food at ultra-low levels thermofisher.com. Method detection limits in water using GC/MS can range from 1 to 10 ng/L, while in sediment, they can range from 1 to 5 µg/kg dry weight usgs.gov. Using GC/MS/MS, lower detection limits of 0.5 to 1.0 ng/L in water and 0.2 to 0.5 µg/kg dry weight in sediment have been achieved usgs.gov.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is utilized for the analysis of this compound, particularly when dealing with less volatile or thermally labile compounds, or for samples that require minimal sample preparation. HPLC separates the components in a liquid phase, and the eluent is then introduced into a mass spectrometer for detection and identification. HPLC-MS methods, employing soft ionization techniques like atmospheric pressure ionization with electrospray source (API-ESI) and chemical ionization (APCI), have been developed to validate and confirm the identity of impurities in d-allethrin samples, complementing GC/MS findings capes.gov.br, nih.gov, researchgate.net.

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Electron Capture Detection (GC-ECD) are common techniques for this compound analysis. GC-FID is often used for the analysis of technical grade this compound who.int, puntofocal.gob.ar. A GC-FID method using Dibutyl Phthalate as an internal standard has been developed for the determination of d-trans this compound content ppqs.gov.in. GC-ECD is known for its high sensitivity towards electron-capturing compounds, although this compound, lacking halogen atoms, may require derivatization to enhance its detectability by ECD cdc.gov, nih.gov. GC-ECD has been used for the analysis of this compound residues in crops like mushrooms jfda-online.com, fda.gov.tw, with reported detection limits of 0.05 ppm jfda-online.com, fda.gov.tw, ncl.edu.tw. Both GC-FID and GC-ECD have been applied to the determination of this compound isomers in mosquito coils cipac.org.

Here is a summary of typical chromatographic techniques used for this compound analysis:

| Technique | Detection Method | Typical Applications | Sensitivity |

| GC-MS | Mass Spectrometry | Identification and quantification in complex matrices, impurity profiling | ng/L to µg/kg range |

| HPLC-MS | Mass Spectrometry | Analysis of less volatile/labile compounds, impurity confirmation | Varies depending on method |

| GC-FID | Flame Ionization Detection | Analysis of technical grade this compound, content determination | Less sensitive than ECD for this compound |

| GC-ECD | Electron Capture Detection | Residue analysis in environmental/biological samples (often with derivatization) | High sensitivity for electron-capturing compounds |

Spectroscopic Methods for Structural Elucidation and Purity Assessment